(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a bromobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrrolidine ring.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromobenzyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the carbamate group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: Lacks the bromine atom, which can affect its reactivity and interactions.
tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
®-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the bromobenzyl group, which can enhance its interactions with biological targets and influence its reactivity in chemical reactions. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZAGNHGKVPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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